4-[(2-Aminophenyl)methyl]phenol hydrochloride
Overview
Description
“4-[(2-Aminophenyl)methyl]phenol hydrochloride” is a chemical compound with the CAS Number: 1193388-60-1 . It has a molecular weight of 235.71 . The compound is in the form of a powder and is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C13H13NO.ClH/c14-13-4-2-1-3-11(13)9-10-5-7-12(15)8-6-10;/h1-8,15H,9,14H2;1H
. This code provides a standard way to encode the compound’s molecular structure and formula. Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 235.71 and a molecular formula of C13H14ClNO .Scientific Research Applications
Antimicrobial and Antidiabetic Activities
4-Aminophenol derivatives, including structures similar to 4-[(2-Aminophenyl)methyl]phenol hydrochloride, have been explored for their broad-spectrum antimicrobial activities against various bacterial strains and fungi, such as Staphylococcus aureus and Saccharomyces cerevisiae. These compounds also exhibit significant antidiabetic activities, showing potential as α-amylase and α-glucosidase inhibitors. Additionally, these compounds have shown promise in DNA interaction studies, indicating potential applications in anticancer therapies (Rafique et al., 2022).
Analytical Chemistry Applications
In analytical chemistry, derivatives of 4-aminophenol, such as this compound, are investigated for improving methods like the Berthelot reaction. This reaction is crucial for quantitative determination of ammonium in environmental and biological samples. Studies have explored various compounds as alternatives to traditional chromogenic substrates, aiming to minimize interferences and enhance analytical accuracy (Rhine et al., 1998).
Corrosion Inhibition
Some amine derivatives, including those structurally related to this compound, are synthesized and investigated for their corrosion inhibition efficiency on metals like mild steel in acidic environments. These studies combine experimental approaches with theoretical simulations to understand the adsorption mechanisms and interactions between the inhibitors and metal surfaces (Boughoues et al., 2020).
Biochemical Research
In the field of biochemistry, phenolic derivatives related to this compound are studied for their roles as inhibitors of membrane lipid peroxidation and as radical scavengers. These compounds can interact differently with various radicals and protect biological membranes against oxidative stress, highlighting their potential in researching antioxidant mechanisms (Dinis et al., 1994).
Environmental Applications
Certain derivatives of 4-aminophenol are also utilized in environmental applications, such as in the degradation of toxic organic compounds. Processes combining hydrodynamic cavitation, photolysis, and ozonation have been studied for the effective degradation of such compounds, demonstrating the role of 4-aminophenol derivatives in enhancing the efficacy of these environmental remediation techniques (Barik & Gogate, 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
4-[(2-aminophenyl)methyl]phenol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO.ClH/c14-13-4-2-1-3-11(13)9-10-5-7-12(15)8-6-10;/h1-8,15H,9,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUDFLVTIMLZIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC=C(C=C2)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1193388-60-1 | |
Record name | Phenol, 4-[(2-aminophenyl)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1193388-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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